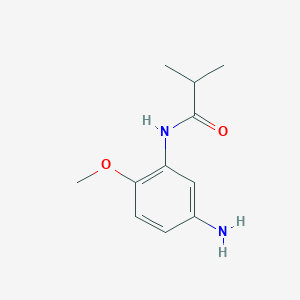

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is a chemical compound that falls within the category of N,N-disubstituted-amino-N-methoxy-N-methylpropanamides. These compounds have been studied for their potential as synthetic equivalents for the β-(N,N-Disubstituted)ethylamino acyl cation synthon, which is a useful intermediate in the synthesis of various pharmacologically active compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides were prepared and demonstrated to be excellent β-aminoacyl cation equivalents . These compounds were then utilized to synthesize β-amino ketones, pharmacologically active tertiary 1-(3,3-diarylpropyl)amines, and C-glycosides. Although the specific synthesis of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is not detailed, the methods used for similar compounds suggest that a similar approach could be employed for its synthesis .

Molecular Structure Analysis

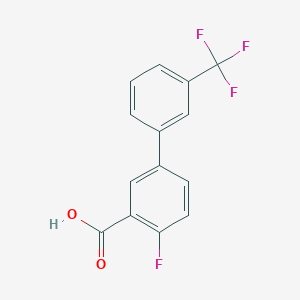

The molecular structure of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide would likely resemble that of the N,N-disubstituted-amino-N-methoxy-N-methylpropanamides mentioned in the literature. These compounds typically feature an amino group attached to a methoxyphenyl ring, which is further linked to a methylpropanamide moiety. The structure is important as it determines the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

The chemical reactions involving N,N-disubstituted-amino-N-methoxy-N-methylpropanamides are centered around their use as intermediates for the synthesis of more complex molecules. For example, they can be transformed into β-amino ketones and other pharmacologically active compounds . The specific reactivity of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide would depend on its functional groups and the presence of the methoxy and amino substituents on the phenyl ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide are not explicitly provided in the data, we can infer from related compounds that these properties would include solubility in various solvents, melting points, and stability under different conditions. The presence of both methoxy and amino groups would influence the compound's hydrogen bonding capability, polarity, and overall reactivity .

科学的研究の応用

Pharmacological Implications N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is a compound associated with the family of new psychoactive substances (NPS). The surge in the use of NPS poses significant global health risks due to the chemical and pharmacological diversity of these molecules. The implications of such substances in serotonin toxicity, specifically Serotonin Syndrome (SS), have been investigated. This syndrome may develop due to over-activation of the serotoninergic system by various mechanisms, leading to clinical manifestations like altered mental status, neuromuscular effects, and autonomic hyperactivity. The recreational use of NPS, including certain phenethylamines and synthetic cathinones, is linked to severe consequences, including SS, highlighting the risks associated with their use (Schifano et al., 2021).

Analytical and Toxicological Aspects The NBOMe class, to which N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is related, is known for potent hallucinogenic properties. These substances, potent agonists of the 5-HT2A receptor, are marked online as "research chemicals." Analytical methods for their detection in biological matrices, intoxication cases, and related fatalities have been reviewed, underscoring the public health concerns due to their high potency and severe intoxication outcomes. The increase in recreational use of such substances, with the potential for widespread use due to ease of synthesis and high potency, necessitates continuous evaluation and publication of new data and case reports to enhance awareness and knowledge within the forensic community (Kyriakou et al., 2015).

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPZVRARPFVXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)